molecular formula C8H5ClF2N2 B8064860 5-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine

5-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B8064860
M. Wt: 202.59 g/mol
InChI Key: KIPIKGBGVSSRDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. The presence of chlorine and difluoromethyl groups makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine typically involves the difluoromethylation of a pyridine derivative. One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with difluoromethylating agents under controlled conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using specialized equipment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Cross-Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions include various substituted pyrrolo[2,3-C]pyridines, which can be further functionalized for use in pharmaceuticals and agrochemicals .

Scientific Research Applications

5-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets. The difluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2,3-difluoropyridine
  • 2-Chloro-3-(difluoromethyl)pyridine
  • 5-Chloro-6-(difluoromethyl)-2-methylpyrimidine

Uniqueness

5-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine is unique due to its fused pyridine-pyrrole structure, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of bioactive molecules and in medicinal chemistry .

Properties

IUPAC Name

5-chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2N2/c9-7-1-4-5(8(10)11)2-12-6(4)3-13-7/h1-3,8,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPIKGBGVSSRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=CN=C1Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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